molecular formula C11H10O B12525129 4-(But-1-yn-1-yl)benzaldehyde CAS No. 652974-14-6

4-(But-1-yn-1-yl)benzaldehyde

Cat. No.: B12525129
CAS No.: 652974-14-6
M. Wt: 158.20 g/mol
InChI Key: ITJKPXXFQAEEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(But-1-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10O. It is characterized by the presence of a benzaldehyde group attached to a butynyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-1-yn-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with a butynyl group. One common method is the palladium-catalyzed coupling reaction, where benzaldehyde is reacted with a butynyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(But-1-yn-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2) or borane (BH3) are used for substitution reactions.

Major Products

    Oxidation: 4-(But-1-yn-1-yl)benzoic acid

    Reduction: 4-(But-1-yn-1-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the reagent used

Mechanism of Action

The mechanism of action of 4-(But-1-yn-1-yl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde
  • 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
  • 4-(1-Pyrrolidino)benzaldehyde

Uniqueness

4-(But-1-yn-1-yl)benzaldehyde is unique due to its specific butynyl substitution, which imparts distinct reactivity and properties compared to other benzaldehyde derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .

Properties

CAS No.

652974-14-6

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

4-but-1-ynylbenzaldehyde

InChI

InChI=1S/C11H10O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-9H,2H2,1H3

InChI Key

ITJKPXXFQAEEJI-UHFFFAOYSA-N

Canonical SMILES

CCC#CC1=CC=C(C=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.